molecular formula C38H54N8O12 B14199744 L-Tyrosyl-L-alanyl-L-phenylalanyl-L-glutaminyl-L-seryl-L-isoleucyl-L-serine CAS No. 876731-35-0

L-Tyrosyl-L-alanyl-L-phenylalanyl-L-glutaminyl-L-seryl-L-isoleucyl-L-serine

Cat. No.: B14199744
CAS No.: 876731-35-0
M. Wt: 814.9 g/mol
InChI Key: MOOAOJAFFJBIMT-NWPJWVEFSA-N
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Description

L-Tyrosyl-L-alanyl-L-phenylalanyl-L-glutaminyl-L-seryl-L-isoleucyl-L-serine is a peptide compound composed of eight amino acids linked by peptide bonds. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tyrosyl-L-alanyl-L-phenylalanyl-L-glutaminyl-L-seryl-L-isoleucyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid, L-tyrosine, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.

    Coupling: The next amino acid, L-alanine, is coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (L-phenylalanine, L-glutamine, L-serine, L-isoleucine, and L-serine).

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale SPPS or recombinant DNA technology. Recombinant DNA technology involves inserting the gene encoding the peptide into a host organism, such as Escherichia coli, which then produces the peptide through its natural protein synthesis machinery.

Chemical Reactions Analysis

Types of Reactions

L-Tyrosyl-L-alanyl-L-phenylalanyl-L-glutaminyl-L-seryl-L-isoleucyl-L-serine can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracetic acid can be used as oxidizing agents.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol can be used as reducing agents.

    Substitution: Site-directed mutagenesis requires specific primers and DNA polymerase.

Major Products Formed

    Oxidation: Dityrosine and other oxidized derivatives.

    Reduction: Free thiols from disulfide bonds.

    Substitution: Peptides with altered amino acid sequences.

Scientific Research Applications

L-Tyrosyl-L-alanyl-L-phenylalanyl-L-glutaminyl-L-seryl-L-isoleucyl-L-serine has various applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in cellular signaling and protein interactions.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.

    Industry: Utilized in the development of peptide-based drugs and biomaterials.

Mechanism of Action

The mechanism of action of L-Tyrosyl-L-alanyl-L-phenylalanyl-L-glutaminyl-L-seryl-L-isoleucyl-L-serine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    L-Tyrosyl-L-alanyl-L-phenylalanyl-L-glutaminyl-L-seryl-L-isoleucyl-L-threonine: Similar structure but with threonine instead of serine.

    L-Tyrosyl-L-alanyl-L-phenylalanyl-L-glutaminyl-L-seryl-L-leucyl-L-serine: Similar structure but with leucine instead of isoleucine.

Uniqueness

L-Tyrosyl-L-alanyl-L-phenylalanyl-L-glutaminyl-L-seryl-L-isoleucyl-L-serine is unique due to its specific sequence of amino acids, which imparts distinct biological activities and properties. The presence of tyrosine, phenylalanine, and glutamine residues contributes to its potential interactions with various molecular targets.

Properties

CAS No.

876731-35-0

Molecular Formula

C38H54N8O12

Molecular Weight

814.9 g/mol

IUPAC Name

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C38H54N8O12/c1-4-20(2)31(37(56)45-29(19-48)38(57)58)46-36(55)28(18-47)44-34(53)26(14-15-30(40)50)42-35(54)27(17-22-8-6-5-7-9-22)43-32(51)21(3)41-33(52)25(39)16-23-10-12-24(49)13-11-23/h5-13,20-21,25-29,31,47-49H,4,14-19,39H2,1-3H3,(H2,40,50)(H,41,52)(H,42,54)(H,43,51)(H,44,53)(H,45,56)(H,46,55)(H,57,58)/t20-,21-,25-,26-,27-,28-,29-,31-/m0/s1

InChI Key

MOOAOJAFFJBIMT-NWPJWVEFSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](C)NC(=O)[C@H](CC2=CC=C(C=C2)O)N

Canonical SMILES

CCC(C)C(C(=O)NC(CO)C(=O)O)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N

Origin of Product

United States

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